1-Nitrobenzo[C]cinnoline
Overview
Description
1-Nitrobenzo[C]cinnoline is a nitrogen-containing heterocyclic compound that belongs to the class of benzo[c]cinnolines It is characterized by the presence of a nitro group (-NO2) attached to the benzo[c]cinnoline skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrobenzo[C]cinnoline can be synthesized through a two-step process involving the preparation of 2,2’-dinitro-1,1’-biphenyl as a key intermediate. This intermediate is obtained via a tailored Suzuki cross-coupling protocol. The subsequent step involves a domino partial nitro group reduction and intramolecular diazo bond formation, leading to the formation of the benzo[c]cinnoline scaffold .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. The Suzuki cross-coupling reaction and subsequent reduction and cyclization steps can be optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrobenzo[C]cinnoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents such as halogens or alkyl groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of polycyclic structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a base.
Cyclization: Acidic or basic conditions to facilitate intramolecular bond formation.
Major Products Formed:
Reduction: 1-Aminobenzo[C]cinnoline.
Substitution: Halogenated or alkylated derivatives of benzo[c]cinnoline.
Cyclization: Polycyclic aromatic compounds.
Scientific Research Applications
1-Nitrobenzo[C]cinnoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-nitrobenzo[C]cinnoline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.
Comparison with Similar Compounds
Benzo[C]cinnoline: The parent compound without the nitro group.
1-Aminobenzo[C]cinnoline: The reduced form of 1-nitrobenzo[C]cinnoline.
Halogenated Benzo[C]cinnolines: Compounds with halogen substituents instead of the nitro group.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. The nitro group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-nitrobenzo[c]cinnoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2/c16-15(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-14-10/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVUIFKAAGDRHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3[N+](=O)[O-])N=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568805 | |
Record name | 1-Nitrobenzo[c]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91353-89-8 | |
Record name | 1-Nitrobenzo[c]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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